molecular formula C18H23N7O3S B2505294 2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2178771-12-3

2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2505294
M. Wt: 417.49
InChI Key: PLHOLGGRZLMNCF-UHFFFAOYSA-N
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Scientific Research Applications

Imidazole-Based Compounds in Medicinal Chemistry

Imidazole rings, present in the molecule, are crucial in medicinal chemistry. Compounds containing imidazole rings, including those with sulfonyl groups, have been explored for various biological activities. For instance, sulfamoyl azides derived from secondary amines, including imidazolium compounds, have been utilized for synthesizing 1-sulfamoyl-1,2,3-triazoles. These triazoles are intermediates that can undergo further transformations, indicating the imidazole ring's role in synthesizing potentially bioactive molecules (Culhane & Fokin, 2011).

Pyrazole Derivatives as Antimicrobial Agents

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties. A study on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives has demonstrated significant antibacterial and antifungal activities, showcasing the potential of pyrazole-containing compounds in developing new antimicrobial agents (Shah et al., 2014).

Heterocyclic Compounds in Chemical Synthesis

The synthesis and reactivity of heterocyclic compounds, particularly those incorporating sulfonyl groups and imidazole functionalities, are of significant interest in chemical research. These compounds are explored for their potential applications in creating novel materials, pharmaceuticals, and agrochemicals. For example, the synthesis of sulfamoyl azides and their conversion into 1-sulfamoyl-1,2,3-triazoles highlight the versatility of these heterocyclic frameworks in organic synthesis and potential applications in drug discovery and material science (Culhane & Fokin, 2011).

Safety And Hazards

The safety and hazards associated with imidazoles depend on their specific structure and how they are used. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards.


Future Directions

The field of imidazole chemistry is continually evolving, with new synthetic methodologies and applications being developed12.


Please note that this information is general and may not apply to the specific compound you mentioned. For detailed information, please refer to specific resources or perform experiments in a controlled environment.


properties

IUPAC Name

2-[[1-(1,2-dimethylimidazol-4-yl)sulfonylazetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3S/c1-12-7-13(2)25(20-12)16-5-6-18(26)24(21-16)10-15-8-23(9-15)29(27,28)17-11-22(4)14(3)19-17/h5-7,11,15H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHOLGGRZLMNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)S(=O)(=O)C4=CN(C(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

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